molecular formula C20H16ClN5O2 B2954234 1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea CAS No. 862811-96-9

1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea

Cat. No.: B2954234
CAS No.: 862811-96-9
M. Wt: 393.83
InChI Key: LLUGLKBKELOIPJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is a complex organic compound that features a unique structure combining a chlorophenyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 2-methoxybenzoyl chloride to form an intermediate, which is then reacted with imidazo[1,2-a]pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyridine-2-yl}-2-methoxyphenyl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrazine-2-yl}-2-methoxyphenyl)urea: Contains a pyrazine ring instead of a pyrimidine ring.

Uniqueness

1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is unique due to its specific combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-28-18-8-3-13(17-12-26-10-2-9-22-19(26)24-17)11-16(18)25-20(27)23-15-6-4-14(21)5-7-15/h2-12H,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUGLKBKELOIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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